Melatonin Receptor Binding Affinity: Dihydrophenalene Framework vs. Tetrahydroanthracene and Tetrahydrophenanthrene Scaffolds
In a direct comparative study, the 2-amido-2,3-dihydro-1H-phenalene framework (compound 3a) exhibited a Ki of 28.7 nM for melatonin receptors in chicken brain membranes, whereas the corresponding tetrahydroanthracene-based (compound 1) and tetrahydrophenanthrene-based (compound 2) analogs showed markedly weaker affinity; the authors explicitly concluded the dihydrophenalene framework was superior [1]. Introduction of a second methoxy group (compound 3c) improved affinity to Ki = 0.7 nM, and the propionamido analog (3e) achieved Ki = 6.0 nM with full agonist activity comparable to melatonin at 5 × Ki [1].
| Evidence Dimension | Binding affinity (Ki) at melatonin receptors (chicken brain membranes, 2-[125I]iodomelatonin assay) |
|---|---|
| Target Compound Data | Compound 3a (dihydrophenalene framework): Ki = 28.7 nM; 3c: Ki = 0.7 nM; 3e: Ki = 6.0 nM |
| Comparator Or Baseline | Compounds 1 (tetrahydroanthracene framework) and 2 (tetrahydrophenanthrene framework): significantly lower affinity (authors reported dihydrophenalene framework superiority) |
| Quantified Difference | Qualitatively described as superiority; 3c exhibits a 41-fold affinity gain over 3a |
| Conditions | In vitro radioligand binding assay using 2-[125I]iodomelatonin on chicken brain membrane preparations; reference compounds: melatonin and 2-acetamido-8-methoxytetralin |
Why This Matters
For procurement decisions in melatonin-related drug discovery, the dihydrophenalene scaffold is the only framework in its class to deliver nanomolar (and sub-nanomolar) receptor binding, directly impacting lead optimization timelines.
- [1] Mathé-Allainmat, M.; Gaudy, F.; Sicsic, S.; Dangy-Caye, A.L.; Shen, S.; Brémont, B.; Benatalah, Z.; Langlois, M.; Renard, P.; Delagrange, P. Synthesis of 2-amido-2,3-dihydro-1H-phenalene derivatives as new conformationally restricted ligands for melatonin receptors. J. Med. Chem. 1996, 39 (16), 3089–3095. View Source
